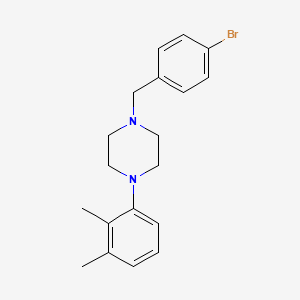
1-(3-methylbenzyl)-4-(2-methylphenyl)piperazine
Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in many forms and can be synthesized in several ways . The piperazine structure is found in many biologically active compounds and is used in the manufacture of drugs such as antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .
Synthesis Analysis
Piperazine can be synthesized in several ways. One method involves the reaction of alkyl, alcohol, amine, and ester-extended tosylpiperazines under mild conditions . Another method uses a palladium-catalyzed cyclization reaction that couples two of the carbons of a propargyl unit with various diamine components .Molecular Structure Analysis
The molecular structure of piperazine consists of a six-membered ring with two nitrogen atoms at opposite positions . The remaining positions in the ring are occupied by carbon atoms .Chemical Reactions Analysis
Piperazine compounds can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cyclization reactions . They can also undergo decarboxylative annulation reactions with various aldehydes to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine compounds can vary widely depending on their specific structure. For example, some piperazine compounds are liquids, while others are solids . The density, boiling point, and refractive index can also vary .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-16-6-5-8-18(14-16)15-20-10-12-21(13-11-20)19-9-4-3-7-17(19)2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMCRLCQYGKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(acetyloxy)-1-[2-(acetyloxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B3742829.png)


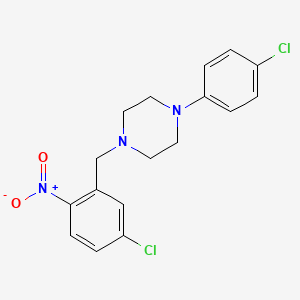
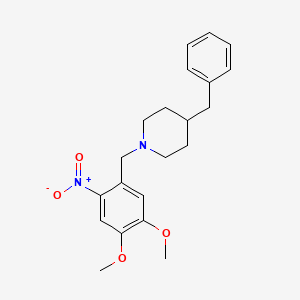
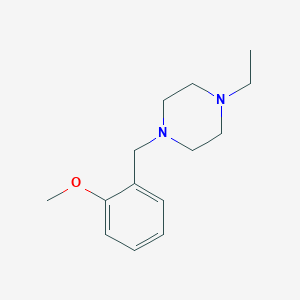
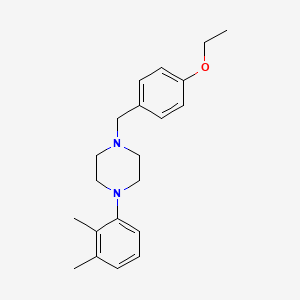
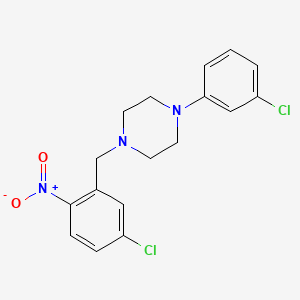
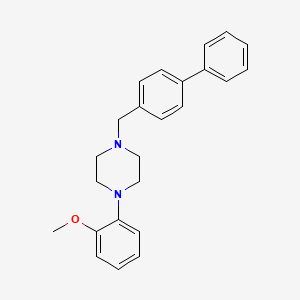
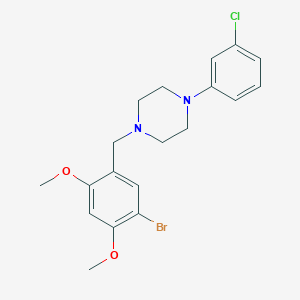
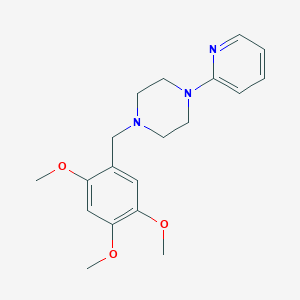
![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)
